molecular formula C17H20N4O5S B2925541 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione CAS No. 1226457-48-2

3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2925541
CAS RN: 1226457-48-2
M. Wt: 392.43
InChI Key: PVBPPRNVABTDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazolinones are a class of organic compounds with a wide range of biological activities. They are heterocyclic compounds that contain a quinazoline core, which is a fused two-ring system, made up of a benzene ring and a pyrimidine ring . The molecule you mentioned seems to be a derivative of quinazolinone, with additional functional groups attached to it.

Scientific Research Applications

Biological and Preclinical Importance of N-sulfonylamino Azinones

N-sulfonylamino azinones, including quinazoline derivatives, have been extensively investigated for their biological activities. These compounds are recognized as privileged heterocycles due to their diverse biological properties, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Specifically, a new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones has shown promise for the treatment of neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Implication in Medicinal Chemistry

Quinazoline-4(3H)-ones and their derivatives constitute an important class of fused heterocycles, found in over 200 naturally occurring alkaloids. These compounds have demonstrated significant potential as medicinal agents, with antibacterial activity against major pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability and versatility of the quinazolinone nucleus allow for the introduction of various bioactive moieties, creating new potential medicinal agents (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Anti-Colorectal Cancer Activity

Quinazoline derivatives have shown efficacy in inhibiting the growth of colorectal cancer cells. These compounds modulate the expression of specific genes and proteins involved in cancer progression, including receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins, suggesting their potential as anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).

Optoelectronic Material Applications

Quinazolines, including derivatives with pyrimidine rings, have been explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has proven valuable for the creation of novel materials for organic light-emitting diodes, image sensors, and dye-sensitized solar cells. This demonstrates the versatility of quinazoline derivatives beyond medicinal applications, highlighting their potential in the development of advanced materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some quinazolinone derivatives have been studied for their anticancer properties .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many quinazolinone derivatives, this could include investigating its potential as a therapeutic agent .

properties

IUPAC Name

3-[2-(4-cyclopropylsulfonylpiperazin-1-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c22-15(19-7-9-20(10-8-19)27(25,26)12-5-6-12)11-21-16(23)13-3-1-2-4-14(13)18-17(21)24/h1-4,12H,5-11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBPPRNVABTDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione

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